![molecular formula C10H11F3N2O B2780154 4-Cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine CAS No. 2200845-26-5](/img/structure/B2780154.png)
4-Cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine
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Description
Synthesis Analysis
The compound is synthesized through reactions involving substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide. This process yields a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles. Additionally, similar reactions with different pyrimidine-2-thiol lead to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine derivatives .
Molecular Structure Analysis
Scientific Research Applications
- Application : Prazole derivatives, including 4-Cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine, have been investigated for their potential as gastric parietal cell proton pump inhibitors (PPIs). These compounds inhibit acid secretion and are valuable in managing acid-related gastric diseases .
- Application : Researchers have explored the use of imidazole and pyrimidine analogs (including Prazole) in transition metal-catalyzed reactions. Notably, Suzuki–Miyaura cross-coupling, a mild and functional group-tolerant carbon–carbon bond-forming reaction, has been successfully applied using Prazole-based compounds .
- Application : Single-crystal X-ray diffraction analyses have confirmed the structures of specific Prazole derivatives. For instance, the molecular structure of 3-methyl-[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-1-methyl-imidazole was elucidated using this technique .
Gastric Medicine and Acid-Related Disorders
Transition Metal-Catalyzed Reactions
Materials Science and Crystallography
properties
IUPAC Name |
4-cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)5-16-9-4-8(14-6-15-9)7-2-1-3-7/h4,6-7H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXTUFGGTNLXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutyl-6-(2,2,2-trifluoroethoxy)pyrimidine |
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